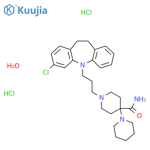

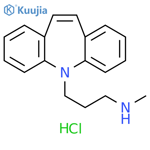

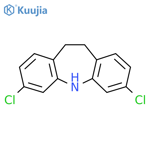

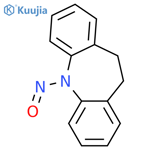

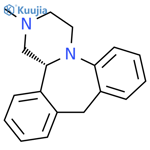

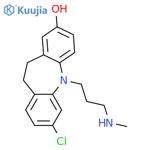

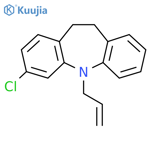

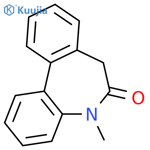

Dibenzazepines

Dibenzazepines are a class of organic compounds characterized by a chemical structure consisting of two benzene rings fused to an azepine ring system. This unique structural feature endows dibenzazepines with diverse pharmacological properties, making them valuable in the development of therapeutic agents. They exhibit significant activity in various fields such as neuropsychiatric disorders, anticonvulsants, and anti-inflammatory effects. Some notable derivatives include drugs used for treating epilepsy and mood stabilizers. The structural complexity allows for targeted modifications to enhance specificity and efficacy while minimizing adverse side effects. Due to their potential applications, extensive research continues to explore the therapeutic benefits of dibenzazepines in both experimental models and clinical settings.

関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品